Technical Guide: Mechanism of Action of Sangivamycin Monohydrate
Technical Guide: Mechanism of Action of Sangivamycin Monohydrate
Executive Technical Summary
Sangivamycin monohydrate (7-deaza-7-carbamoyladenosine) is a pyrrolopyrimidine nucleoside antibiotic exhibiting a dual mechanism of action: ATP-competitive kinase inhibition and nucleoside metabolic incorporation .[1][2] Unlike traditional nucleoside analogues that function primarily as chain terminators, Sangivamycin acts as a molecular mimic of adenosine, allowing it to permeate critical signaling pathways.[1]
Its primary utility in research lies in its potent, high-affinity inhibition of Protein Kinase C (PKC) , specifically targeting the catalytic ATP-binding cleft.[1] This inhibition triggers downstream apoptotic cascades in neoplastic cells, particularly through the suppression of NF-
Chemical Architecture & Structural Basis[1][2][3]
The biological activity of Sangivamycin is dictated by its structural homology to adenosine.[2][3] The critical modification is the replacement of the N7 nitrogen of the purine ring with a carbon atom (7-deaza) and the addition of a carboxamide group at position 5.
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Chemical Formula:
[1][2][4][5] -
Conformational Lock: Crystallographic data indicates Sangivamycin adopts an anti conformation.[1][2][4] An intramolecular hydrogen bond between the exocyclic amino group and the carboxamide oxygen stabilizes this geometry, mimicking the transition state of ATP required for kinase binding.
Primary Mechanism: Kinase Inhibition Profile[1][2][6][7]
Mode of Inhibition
Sangivamycin functions as a Type I Kinase Inhibitor .[1][2] It binds to the ATP-binding pocket of the kinase catalytic domain.[1][2][4] The pyrrolopyrimidine ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase.
Target Selectivity
While often cited as a PKC inhibitor, Sangivamycin exhibits a specific selectivity profile that distinguishes it from broad-spectrum staurosporine derivatives.[1][2]
| Target Kinase | IC50 (Approx.)[1][2][4][6][7][8][9][10][11] | Mechanism | Biological Consequence |
| Protein Kinase C (PKC) | ~10 nM | ATP Competition | Inhibition of proliferation; induction of apoptosis.[1][2] |
| P-TEFb (CDK9) | < 100 nM | ATP Competition | Suppression of transcriptional elongation; downregulation of MCL-1/MYC.[1][2] |
| HASPIN | Nanomolar | ATP Competition | Disruption of histone H3 phosphorylation; mitotic arrest.[1][2] |
Signaling Cascade & Apoptosis
In neoplastic models (e.g., MCF-7, pancreatic cancer), PKC inhibition by Sangivamycin prevents the phosphorylation of I
Secondary Mechanism: Antiviral Nucleoside Incorporation[1][2]
In the context of viral replication (specifically SARS-CoV-2 and Cytomegalovirus), Sangivamycin operates distinctively from Remdesivir.[1][2][12]
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Metabolic Activation: Cellular kinases phosphorylate Sangivamycin to its triphosphate form (Sangivamycin-TP).[1][2]
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RdRp Incorporation: The viral RNA-dependent RNA polymerase (RdRp) recognizes Sangivamycin-TP as an ATP mimic and incorporates it into the nascent RNA strand.[1][2]
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No Immediate Termination: Unlike Remdesivir, Sangivamycin does not cause immediate chain termination.[1][2][4] The viral polymerase continues synthesis.[1][2]
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Delayed Interference: The presence of the bulky carboxamide group in the RNA template likely disrupts downstream processes, such as secondary structure formation, translation efficiency, or recognition by viral helicases (nsp13), ultimately halting viral propagation.
Visualization of Mechanistic Pathways
The following diagram illustrates the dual-pathway mechanism of Sangivamycin in a cellular context.
Caption: Dual mechanism showing competitive PKC inhibition (left) and viral RNA incorporation (right).
Experimental Protocols
Protocol A: Determination of Kinase IC50 (FRET-based)
Purpose: To quantify the potency of Sangivamycin against PKC isoforms.[2]
Reagents:
Workflow:
-
Preparation: Prepare a 10-point dilution series of Sangivamycin in 1x Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[1][2]
-
Incubation: Mix 5
L of diluted Sangivamycin with 5 L of PKC enzyme (0.5 nM final). Incubate for 15 min at RT to allow equilibrium binding. -
Initiation: Add 10
L of ATP/Substrate mix.[1][2] -
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add Stop/Detection reagent (EDTA + Phospho-specific antibody).[1][2] Read Fluorescence Ratio (Em 520nm / Em 495nm) on a plate reader.
-
Analysis: Plot log[inhibitor] vs. response using a non-linear regression (4-parameter logistic fit) to determine IC50.
Protocol B: Antiviral Cytotoxicity & Efficacy (CellTiter-Glo)
Purpose: To distinguish between viral inhibition and host cell toxicity.[1][2]
Workflow:
-
Seeding: Plate Vero E6 cells (or relevant host line) at 5,000 cells/well in 96-well plates.
-
Treatment: Add Sangivamycin (0.1 nM to 10
M) 2 hours prior to infection.[1][2] -
Infection: Infect cells with virus (MOI 0.[1][2][9][13]05) or Mock infect (for toxicity control).[1][2]
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Endpoint: At 48h post-infection, add CellTiter-Glo reagent (Promega) to measure ATP.[1][2]
-
Calculation:
References
-
National Center for Biotechnology Information (NCBI). Sangivamycin | C12H15N5O5 | CID 14978.[1][2] PubChem Compound Summary.[1][2] [Link][1][2]
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Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2] JCI Insight, 7(1):e153165.[1][2][9] [Link]
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Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[1][11] Journal of Biological Chemistry, 263(4), 1682–1692.[1] [Link]
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Dolloff, N. G., et al. (2012). Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9.[1][2] Molecular Cancer Therapeutics, 11(11), 2321-2330.[1] [Link]
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Tchesnokov, E. P., et al. (2023). Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase.[1][2] Antiviral Research, 219, 105721.[1] [Link][1][2]
Sources
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- 2. caymanchem.com [caymanchem.com]
- 3. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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